1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone
Overview
Description
The compound “1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring and the pyridine ring. The trifluoromethyl group would add to the electronegativity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich nitrogen atoms in the piperazine and pyridine rings, as well as the highly electronegative trifluoromethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity (fat solubility), which could influence its absorption and distribution in the body if it’s intended for use as a drug .Scientific Research Applications
Synthesis and Antiviral Activity
A study highlighted the synthesis of heterocyclic compounds derived from a related pyridinyl compound, which were evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities. This research underscores the potential of such compounds in developing antiviral agents (Attaby et al., 2006).
Antitumor Activity
Another study synthesized 1,2,4-triazine derivatives bearing a piperazine moiety and investigated their anticancer activities against breast cancer cells. Some derivatives showed promising antiproliferative effects, indicating their potential in cancer treatment (Yurttaş et al., 2014).
Antibacterial Activity
Research on the synthesis of pyrimidin-2-yl isoindoline-1,3-diones demonstrated their antibacterial properties. This study provides insight into the use of such compounds in developing new antibacterial agents (Merugu et al., 2010).
Antimicrobial Activity
Compounds derived from related structures were synthesized and evaluated for their antimicrobial activity. The study illustrates the potential of these compounds in antimicrobial application (Patel et al., 2011).
Metabolism and Pharmacokinetics
Investigations into the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor offer insights into the metabolic pathways and elimination processes of similar compounds, contributing to our understanding of their behavior in biological systems (Sharma et al., 2012).
Synthesis and Anticancer Activity
A study focused on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. This research demonstrates the versatility of piperazine derivatives in synthesizing compounds with potential anticancer properties (Kumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O/c1-9(21)20-4-2-19(3-5-20)8-12-11(14)6-10(7-18-12)13(15,16)17/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHSCEGZCRLYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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